N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine
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Overview
Description
N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine typically involves the reaction of piperidine derivatives with triazole precursors. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. This approach minimizes the need for extensive purification steps and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antifungal and antibacterial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and inhibit their activity, which can lead to various biological effects. The triazole ring is crucial for its binding affinity, and the piperidine moiety enhances its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine
- N,N-Dimethyl-4-(piperidin-4-yl)pyrimidine-5-carboxamide
Uniqueness
N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine stands out due to its unique triazole ring structure, which imparts distinct biological activities compared to other similar compounds. The presence of the piperidine ring further enhances its pharmacokinetic properties, making it a valuable compound for drug development.
Properties
Molecular Formula |
C9H17N5 |
---|---|
Molecular Weight |
195.27 g/mol |
IUPAC Name |
N,N-dimethyl-5-piperidin-4-yl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H17N5/c1-14(2)9-11-8(12-13-9)7-3-5-10-6-4-7/h7,10H,3-6H2,1-2H3,(H,11,12,13) |
InChI Key |
WHRZHDKYTNMIKD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NNC(=N1)C2CCNCC2 |
Origin of Product |
United States |
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